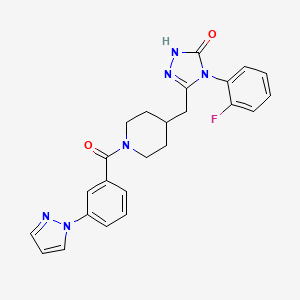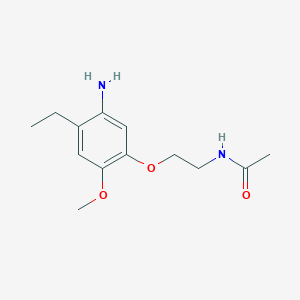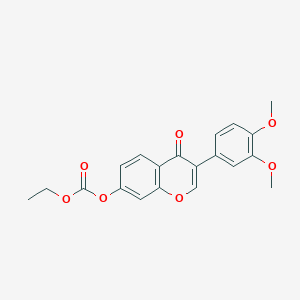![molecular formula C11H13N3OS B2532603 2-({Thieno[3,2-d]pirimidin-4-iloxi}metil)pirrolidina CAS No. 1251374-20-5](/img/structure/B2532603.png)
2-({Thieno[3,2-d]pirimidin-4-iloxi}metil)pirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a heterocyclic compound that features a thienopyrimidine core linked to a pyrrolidine moiety via a methylene bridge
Aplicaciones Científicas De Investigación
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine has several scientific research applications:
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine are not fully understood yet. Thieno[3,2-d]pyrimidines, the core structure of this compound, are known to interact with various enzymes and proteins .
Cellular Effects
The cellular effects of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine are currently under investigation. Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
Molecular Mechanism
The exact molecular mechanism of action of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is not yet known. Related thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, suggesting a potential mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Mecanismo De Acción
The mechanism of action of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thienopyrimidine core but lacks the pyrrolidine moiety.
Thieno[3,4-b]pyridine: Another thienopyrimidine derivative with different substitution patterns.
Uniqueness
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is unique due to its specific combination of the thienopyrimidine core and the pyrrolidine moiety.
Propiedades
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-11-10-9(3-5-16-10)13-7-14-11/h3,5,7-8,12H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNHRAWYTXISCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
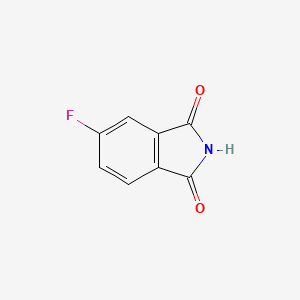
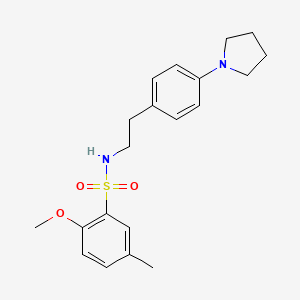
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(CYCLOPROPYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2532527.png)
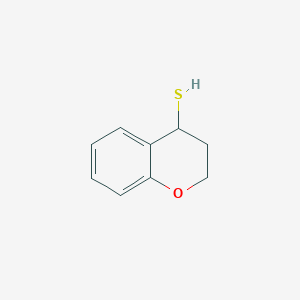
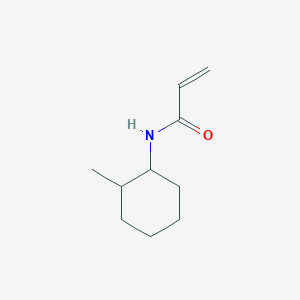
![ethyl 2-[6-(pyrazine-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2532533.png)
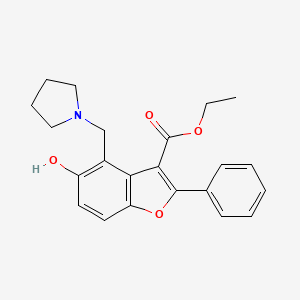
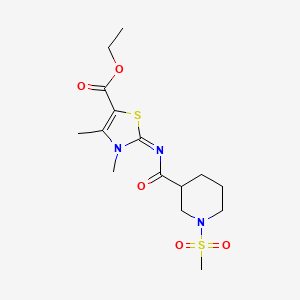
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
![5-(4-methylphenyl)-3-(4-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2532538.png)
